molecular formula C7H9NS B2433971 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole CAS No. 1215618-08-8

2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole

Cat. No.: B2433971
CAS No.: 1215618-08-8
M. Wt: 139.22
InChI Key: LSNDXQUTOCWCJT-UHFFFAOYSA-N
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Description

“2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole” is a chemical compound with the molecular formula C7H9NS . It is a research chemical and can be used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9NS/c1-5-8-6-3-2-4-7(6)9-5/h2-4H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 183.23 . It is a brown solid at room temperature .

Scientific Research Applications

Structural and Conformational Studies

  • X-ray Structures of Thiazolidine-2-thiones : The research on different thiazolidine-2-thiones, including compounds structurally related to 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole, demonstrates the flexibility of the heteroatomic ring, which adopts different conformations based on the size of the condensed ring. These studies provide valuable insights into the structural characteristics of such compounds (Laknifli et al., 1995).

  • Planarity of the Imidazo[2,1-b][1,3]thiazole Ring System : In a study involving imidazo[2,1-b][1,3]thiazole derivatives, the research highlighted the planarity of the thiazole and imidazole rings, indicating the potential for stable ring structures in related compounds, including this compound (Akkurt et al., 2012).

Synthesis and Chemical Properties

  • Synthesis of Thiazole Derivatives : Research has been conducted on the synthesis of various thiazole derivatives, including methods relevant to the synthesis of this compound. These studies provide insights into the chemical properties and potential synthetic pathways for similar compounds (Jenny & Heimgartner, 1986).

  • Cyclocondensation Reactions : Cyclocondensation reactions involving methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles, leading to the formation of compounds structurally related to this compound, are studied. These reactions are crucial for understanding the chemical behavior and potential applications of similar compounds (Sokolov et al., 2014).

Biological Activity and Applications

  • Evaluation of Cytotoxicities : Some research has been conducted on the cytotoxic effects of thiazole derivatives on both cancerous and non-cancerous cells. This research may have implications for the potential biomedical applications of this compound (Meriç et al., 2008).

  • Photovoltaic Performance and Film Morphology : Studies have explored the use of related thiazole compounds in photovoltaic devices. This research indicates potential applications of this compound in the field of renewable energy (Helgesen et al., 2010).

Properties

IUPAC Name

2-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-5-8-6-3-2-4-7(6)9-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNDXQUTOCWCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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